REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][C:6]=1[C:7](N(OC)C)=[O:8])([CH3:3])[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH:1]([O:4][C:5]1[CH:16]=[C:15]([C:17]([F:18])([F:19])[F:20])[CH:14]=[CH:13][C:6]=1[CH:7]=[O:8])([CH3:3])[CH3:2] |f:1.2.3.4.5.6|
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Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction was slowly quenched with sat'd KHSO4 (1 mL)
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Type
|
ADDITION
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Details
|
diluted with water (1 mL)
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layer was dried over anhydrous MgSO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C=O)C=CC(=C1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |